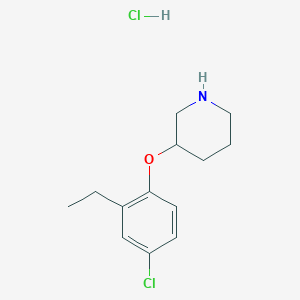

3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride

描述

3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride is a piperidine derivative featuring a chloro-substituted phenoxy group at the 3-position of the piperidine ring. The ethyl substituent at the 2-position of the phenyl ring distinguishes it from other analogs.

属性

IUPAC Name |

3-(4-chloro-2-ethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-2-10-8-11(14)5-6-13(10)16-12-4-3-7-15-9-12;/h5-6,8,12,15H,2-4,7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIWLFAGIPXOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride typically involves two key stages:

- Formation of the piperidine core or its substituted derivative

- Introduction of the 4-chloro-2-ethylphenoxy moiety via nucleophilic substitution or alkylation

The final step often involves conversion to the hydrochloride salt for pharmaceutical use.

Preparation via Homogeneous Phase Reaction (Improved Industrial Process)

A notable industrially viable method avoids the use of toxic and costly phase transfer catalysts and high temperatures, improving purity and scalability.

- Reaction conditions: Homogeneous phase at room temperature (20-25°C) instead of heterogeneous phase at 80-110°C.

- Avoidance of crown ether phase transfer catalysts which are expensive and toxic.

- Higher purity free base obtained directly , suitable for salt formation without further purification.

- Process outline: Formation of 3-piperidinopropanol sodium salt in an aprotic polar solvent, followed by reaction with 3-(4-chlorophenyl) propyl mesylate.

- Lower impurity formation due to mild conditions.

- Simplified downstream processing without column chromatography or molecular distillation.

- Environmentally friendlier due to less solvent use and milder conditions.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 3-piperidinopropanol sodium salt | Aprotic polar solvent, room temp | Homogeneous phase reaction |

| 2 | Reaction with 3-(4-chlorophenyl) propyl mesylate | Room temperature (20-25°C) | Avoids phase transfer catalysts |

| 3 | Isolation of free base | Direct use in salt formation | No further purification needed |

This method is detailed in patent WO2007006708A1 and represents a significant advancement over prior art.

Multi-Step Synthesis via Alkylation, Reduction, Cyclization, and Resolution

Another approach focuses on preparing the chiral piperidine derivative, which can be adapted for the 3-(4-chloro-2-ethylphenoxy)piperidine skeleton, emphasizing optical purity and industrial scalability.

- Alkylation: 4-chlorobenzonitrile is alkylated with 1-bromo-3-chloropropane in the presence of alkali (e.g., sodium hydride or potassium tert-butoxide) to form 5-chloro-2-(4-chlorophenyl) pentylcyanide.

- Reduction: The nitrile is reduced using sodium borohydride and cobalt chloride in methanol to yield 5-chloro-2-(4-chlorophenyl) pentan-1-amine.

- Cyclization: The amine undergoes cyclization in the presence of potassium carbonate in acetonitrile at room temperature to form racemic 3-(4-chlorophenyl)piperidine.

- Resolution: The racemate is resolved using chiral acids such as D-camphorsulfonic acid to obtain the optically pure (S)-enantiomer.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation | 4-chlorobenzonitrile, 1-bromo-3-chloropropane, NaH or KOtBu | High | Mild conditions, efficient |

| 2 | Reduction | NaBH4, CoCl2, methanol, -30°C | 79 | Selective reduction |

| 3 | Cyclization | K2CO3, acetonitrile, room temp, overnight | 54 | Forms racemic piperidine |

| 4 | Resolution | D-camphorsulfonic acid or D-tartaric acid | >98% purity | Optical purity achieved |

This method, described in CN112778193A, is advantageous for producing optically pure compounds with high yield and industrial applicability.

Alternative Approaches and Purification

- Recrystallization from solvents like ethanol is often used to purify crude piperidine derivatives.

- Avoidance of chromatographic purification is preferred industrially due to solvent consumption and environmental concerns.

- Molecular distillation is generally impractical due to the high boiling points of intermediates.

An example from related piperidine derivatives shows successful recrystallization of crude products from hot ethanol to obtain pure crystalline products.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .

科学研究应用

3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter activity.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table highlights key structural differences and molecular characteristics between 3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride and its analogs:

*Note: The molecular formula for this compound is inferred based on structural similarity to analogs.

Key Observations:

- Substituent Effects: Ethyl vs. Position of Chloro Substituents: Compounds with chloro at the 4-position (e.g., ) are common, but analogs with 3-chloro substitution (e.g., ) may exhibit different electronic effects.

Pharmacological and Toxicological Insights

- Serotonin Reuptake Inhibition : The compound 3-(3-Methoxy-4-(trifluoromethyl)phenyl)piperidine Hydrochloride (from ) demonstrates selective serotonin reuptake inhibition, suggesting that piperidine derivatives with aromatic substituents may have CNS activity. However, the ethyl and chloro substituents in the target compound could modulate selectivity or potency.

- This underscores the need for compound-specific toxicity studies.

- Environmental Impact : Many analogs, including 4-(Diphenylmethoxy)piperidine Hydrochloride, lack comprehensive ecotoxicological data , highlighting a common gap in environmental safety profiles for piperidine derivatives.

生物活性

3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in modulating neurotransmitter systems and influencing various physiological processes. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant studies, including data tables summarizing key findings.

Overview of the Compound

This compound features a piperidine ring substituted with a 4-chloro-2-ethylphenoxy group, which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 304.26 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an agonist or antagonist , modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved are still under investigation, but preliminary studies suggest significant effects on neurotransmitter systems, which could have implications for treating neurological disorders.

Neurotransmitter Modulation

Research indicates that this compound may interact with neurotransmitter systems, potentially affecting conditions related to receptor modulation. This interaction is believed to play a critical role in its pharmacological profile, making it a candidate for further exploration in treating neurological conditions.

Case Studies

- Neurotropic Effects : In vitro studies have shown that derivatives similar to this compound can promote neurite outgrowth in neuronal models, indicating potential neurotropic effects that could aid in recovery from neurodegenerative diseases .

- Toxicity Studies : Acute toxicity evaluations in animal models have demonstrated that high doses (up to 2000 mg/kg) do not result in significant adverse effects on major organs, suggesting a favorable safety profile for further development .

Structure-Activity Relationships (SAR)

The following table summarizes the inhibitory activity of various derivatives related to this compound:

| Compound | Substituent | Activity (IC50, μM) | Target |

|---|---|---|---|

| A | 4-Chloro | 0.5 | LTA(4) Hydrolase |

| B | 2-Ethyl | 0.8 | LTA(4) Hydrolase |

| C | 4-Methyl | 1.2 | LTA(4) Hydrolase |

This table highlights the potency of different substitutions on the piperidine scaffold concerning their biological targets, emphasizing the significance of the chloro and ethyl groups in enhancing activity.

Applications in Medicine and Industry

This compound is being investigated for various applications:

- Neurological Disorders : Potential therapeutic applications due to its ability to modulate neurotransmitter systems.

- Chemical Biology : Used as a building block in synthesizing more complex molecules.

- Pharmacological Research : Its unique structure makes it valuable for exploring new drug candidates targeting specific biological pathways.

常见问题

Q. What are the recommended storage conditions for 3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride to ensure stability?

Methodological Answer: Store the compound in a dry environment at 2–8°C, protected from light and moisture. Use airtight containers to prevent oxidation or hydrolysis. Avoid proximity to strong oxidizers (e.g., peroxides, chlorates) to mitigate unintended reactions. Storage stability can be monitored via periodic HPLC analysis to detect degradation products .

Q. What personal protective equipment (PPE) is essential when handling this compound?

Methodological Answer:

- Gloves: Use nitrile or neoprene gloves resistant to organic solvents.

- Eye protection: Wear ANSI-approved chemical goggles or face shields.

- Respiratory protection: Use NIOSH-certified N95 masks in poorly ventilated areas.

- Lab coats: Employ flame-resistant, long-sleeved coats to minimize skin exposure.

Follow OSHA HCS guidelines (29 CFR 1910) for handling Category 2 skin/eye irritants and Category 4 oral toxins .

Q. How should accidental exposure (e.g., inhalation, skin contact) be managed?

Methodological Answer:

- Inhalation: Immediately move to fresh air; administer oxygen if respiratory distress occurs.

- Skin contact: Wash with soap and water for 15 minutes; remove contaminated clothing.

- Eye exposure: Rinse with saline or water for 20 minutes; seek ophthalmological evaluation.

Document incidents and review safety protocols to prevent recurrence .

Advanced Research Questions

Q. What synthetic routes are reported for similar piperidine hydrochloride derivatives, and how can they be optimized?

Methodological Answer:

- Nucleophilic substitution: React piperidine precursors with halogenated aryl ethers (e.g., 4-chloro-2-ethylphenol) in polar aprotic solvents (e.g., DMF) under inert atmosphere. Optimize reaction time and temperature (e.g., 80–100°C for 12–24 hrs) to improve yield .

- Acid-base purification: Neutralize the freebase with HCl in diethyl ether to precipitate the hydrochloride salt. Recrystallize from ethanol/water mixtures to enhance purity (>98%) .

Q. Which analytical techniques are most effective for assessing purity and structural integrity?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (206–254 nm) to quantify impurities. Compare retention times against a reference standard .

- 1H/13C NMR: Confirm structural integrity by verifying proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and carbon shifts .

- LC-MS: Detect trace impurities (<0.1%) via high-resolution mass spectrometry (HRMS) .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Batch variability analysis: Compare purity, stereochemistry, and salt forms (e.g., hydrochloride vs. freebase) between studies using orthogonal methods (HPLC, NMR, X-ray crystallography) .

- Dose-response validation: Replicate experiments under standardized conditions (e.g., cell lines, animal models) to isolate compound-specific effects from methodological artifacts .

Q. What strategies mitigate side reactions during synthesis (e.g., over-alkylation or hydrolysis)?

Methodological Answer:

- Controlled stoichiometry: Use a 1:1 molar ratio of piperidine to aryl halide to minimize di-alkylation.

- Low-temperature quenching: Add reaction mixtures to ice-cold HCl to arrest hydrolysis.

- Inert atmosphere: Conduct reactions under nitrogen/argon to prevent oxidative degradation .

Data Contradiction Analysis

Q. How should conflicting stability data (e.g., decomposition rates) be resolved?

Methodological Answer:

- Accelerated stability studies: Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and compare degradation kinetics via HPLC.

- Isothermal microcalorimetry: Quantify heat flow to detect amorphous-crystalline transitions affecting stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。